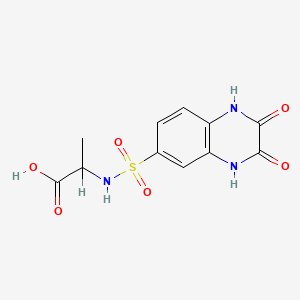

Ácido 2-(2,3-dioxo-1,2,3,4-tetrahidroquinoxalin-6-sulfonamido)propanoico

Descripción general

Descripción

BCI-137 is a complex organic compound with the molecular formula C11H11N3O6S. It is known for its unique structure, which includes a quinoxaline ring system and a sulfonamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Aplicaciones Científicas De Investigación

Propiedades químicas

Este compuesto, también conocido como N-[(2,3-dioxo-1,2,3,4-tetrahidro-6-quinoxalinil)sulfonil]alanina, tiene un peso molecular de 313,29 . Es una sustancia sólida de color gris-blanco .

Almacenamiento y manejo

El compuesto debe almacenarse a temperatura ambiente y protegido de la luz . También es soluble en DMSO hasta 100 mg/mL .

Información de seguridad

El compuesto está etiquetado con el pictograma GHS07, lo que indica que puede causar irritación cutánea, irritación ocular grave y puede causar irritación respiratoria . Las medidas de precaución incluyen evitar respirar polvo/humo/gas/niebla/vapores/aerosoles, lavarse a fondo después de manipularlo y usar guantes protectores/ropa protectora/protección para los ojos/protección facial .

Aplicaciones de investigación biológica

Una de las aplicaciones conocidas de este compuesto es como inhibidor de la Argonauta-2 (Ago2) . Ago2 es una proteína involucrada en la interferencia de ARN, un proceso que influye en la actividad de los genes. Este compuesto imita el monofosfato de uridina para la interacción de afinidad en el dominio medio Ago2 e inhibe eficazmente la carga celular de miRNA Ago2 .

Posibles aplicaciones terapéuticas

Dado su papel como inhibidor de Ago2, este compuesto podría usarse potencialmente en aplicaciones terapéuticas relacionadas con enfermedades o afecciones donde la actividad de Ago2 es un factor . Sin embargo, se necesitaría más investigación para comprender y validar completamente estas aplicaciones potenciales.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BCI-137 typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring system, followed by the introduction of the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

BCI-137 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the quinoxaline ring or the sulfonamide group.

Reduction: Reduction reactions can lead to the formation of different derivatives with altered biological activity.

Substitution: Substitution reactions can occur at the sulfonamide group or the quinoxaline ring, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as

Propiedades

IUPAC Name |

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6S/c1-5(11(17)18)14-21(19,20)6-2-3-7-8(4-6)13-10(16)9(15)12-7/h2-5,14H,1H3,(H,12,15)(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRTLYZOWBBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331121 | |

| Record name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112170-24-8 | |

| Record name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

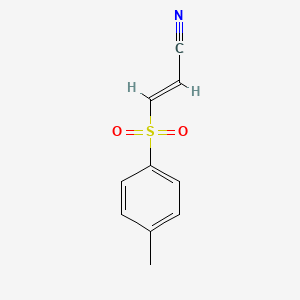

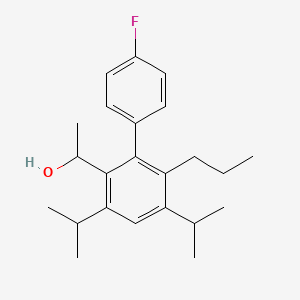

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)